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Compound of Interest

4-[(4-Chlorophenyl)amino]-4-
Compound Name:
oxobutanoic acid

Cat. No.: B098122

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of
4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, a compound of interest in medicinal
chemistry and drug discovery. This document summarizes its fundamental chemical and
physical characteristics, details a standard experimental protocol for its synthesis, and provides
visualizations of the synthetic workflow. The information herein is intended to support research
and development activities by providing a foundational understanding of this molecule.

Core Physicochemical Properties

The fundamental physicochemical properties of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic
acid (also known as N-(4-chlorophenyl)succinamic acid) are summarized in the table below.
These properties are crucial for understanding the compound's behavior in various
experimental and biological systems.
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Property

Value

Reference

IUPAC Name

4-[(4-Chlorophenyl)amino]-4-
oxobutanoic acid

N/A

Synonyms

N-(4-chlorophenyl)succinamic

acid

[1]

CAS Number

17722-52-0

N/A

Molecular Formula

C10H10CINO3

[1]

Molecular Weight

227.64 g/mol

[1]

Melting Point

Not explicitly reported for the
4-chloro isomer. The related N-
phenylsuccinamic acid has a

melting point of 150 °C.

[2]

Boiling Point

Data not available. Likely to
decompose at high

temperatures.

Solubility

Soluble in ethanol.[1] The
parent compound, succinanilic
acid, is soluble in alcohol,
ether, and boiling water (with

some decomposition).

[2]

pKa

The pKa of the carboxylic acid
group in the related N-
phenylsuccinamic acid is 4.69
at 25°C.

[2]

LogP

A predicted XLogP3 value for
the related 2-(4-
Chlorophenyl)succinic acid is
1.5. Experimental
determination for the target
compound is recommended for
accurate assessment of

lipophilicity.

[3]
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Crystal Structure

The crystal structure of N-(4-chlorophenyl)succinamic acid has been determined by X-ray
diffraction. The compound crystallizes in a monoclinic system.[1] In the crystalline state,
molecules are organized into infinite chains through intermolecular N—H---O and O—H---O
hydrogen bonds.[1]

Crystal System Monoclinic

Space Group P2i/c

a=15.908(1) A, b =4.8778(4) A, c = 14.286(1)

Unit Cell Dimensions
A, B =109.787(6)°

Volume 1043.09(13) A3

Z 4

Crystal data for N-(4-Chlorophenyl)succinamic
acid.[1]

Experimental Protocols

Synthesis of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic
acid

A common and effective method for the synthesis of 4-[(4-Chlorophenyl)amino]-4-

oxobutanoic acid involves the reaction of succinic anhydride with 4-chloroaniline.[1][4]

Materials:

Succinic anhydride

4-chloroaniline

Toluene

Dilute hydrochloric acid
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o Ethanol (for recrystallization)
Procedure:
e A solution of succinic anhydride (e.g., 2.5 g) in toluene (e.g., 25 ml) is prepared.

o A solution of 4-chloroaniline (e.g., 2.5 g) in toluene (e.g., 20 ml) is added dropwise to the
succinic anhydride solution with constant stirring.[1]

o The resulting mixture is stirred for approximately one hour and then left to stand for an
additional hour at room temperature to ensure the completion of the reaction.[1]

o To remove any unreacted 4-chloroaniline, the mixture is treated with dilute hydrochloric acid.

[1]

e The resulting solid product, N-(4-chlorophenyl)succinamic acid, is collected by filtration under
suction.[1]

e The solid is washed thoroughly with water to remove unreacted succinic anhydride and any
succinic acid formed during the workup.[1]

e The crude product is purified by recrystallization from ethanol to a constant melting point.[1]

Visual Workflow of the Synthesis:

Click to download full resolution via product page

Caption: Synthetic workflow for 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid.
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Biological Activity

Currently, there is limited publicly available information regarding the specific biological
activities and signaling pathways of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid.
However, structurally related succinamic acid derivatives have been investigated for various
biological activities, including as potential inhibitors of dipeptidyl peptidase IV (DPP IV).[5]
Further research is required to elucidate the pharmacological profile of the title compound.

Conclusion

This technical guide has summarized the key physicochemical properties of 4-[(4-
Chlorophenyl)amino]-4-oxobutanoic acid, providing a valuable resource for researchers.
The provided synthesis protocol offers a clear and reproducible method for obtaining this
compound. While data on its biological activity is currently scarce, the foundational information
presented here should facilitate future investigations into its potential applications in drug
discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b098122#physicochemical-properties-of-4-4-
chlorophenyl-amino-4-oxobutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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